3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

Catalog No.
S13116107
CAS No.
919786-24-6
M.F
C18H13FN2
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

CAS Number

919786-24-6

Product Name

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

IUPAC Name

3-(7-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline

Molecular Formula

C18H13FN2

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H13FN2/c19-15-6-5-12-7-8-20-18(16(12)10-15)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2

InChI Key

RGZJNSAMLASRPB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)F)C3=CC4=CC=CC=C4N=C3

3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a compound characterized by its unique structure, which combines a quinoline moiety with a fluorinated 3,4-dihydroisoquinoline. This compound features a fluorine atom at the 7-position of the isoquinoline ring, which may influence its chemical properties and biological activities. The presence of both quinoline and isoquinoline structures suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline can be attributed to the functional groups present in its structure. The isoquinoline portion may participate in various electrophilic and nucleophilic reactions, while the quinoline part can undergo typical aromatic substitution reactions. For instance, substitution reactions involving the fluorine atom could lead to derivatives with different substituents at the 7-position, enhancing its pharmacological profile.

Research indicates that compounds similar to 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline exhibit a range of biological activities, including anticonvulsant properties and potential effects on central nervous system disorders. The incorporation of fluorine can enhance lipophilicity and bioavailability, making such compounds promising candidates for drug development targeting neurological conditions . Moreover, studies have shown that derivatives of 3,4-dihydroisoquinolines possess significant activity against various cancer cell lines, suggesting potential anticancer properties .

The synthesis of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through several methodologies:

  • Directed Ortho-Lithiation: This method allows for the introduction of the fluorine atom at the desired position on the isoquinoline ring .
  • Alkylation Reactions: The quinoline component can be synthesized through alkylation reactions involving appropriate precursors .
  • Cyclization Techniques: Cyclization methods can be employed to form the fused ring system characteristic of isoquinolines from simpler precursors .

These methods can be optimized based on the desired yield and purity of the final compound.

The unique structure of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline makes it suitable for various applications:

  • Pharmaceutical Development: Its potential anticonvulsant and anticancer activities position it as a candidate for drug development.
  • Chemical Probes: The compound may serve as a chemical probe in biological studies to elucidate mechanisms of action in neurological pathways.
  • Research Tools: Due to its structural features, it could be used in research focused on understanding the interactions between isoquinoline derivatives and biological targets.

Interaction studies involving 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline are crucial for understanding its pharmacodynamics. Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its mechanism of action. For example, studies have shown that similar compounds can modulate neurotransmitter systems, which is vital for developing treatments for neurological disorders .

Several compounds share structural similarities with 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
8-Fluoro-3,4-dihydroisoquinolineFluorine at position 8Different position of fluorine impacts reactivity
5-Methoxy-3,4-dihydroisoquinolineMethoxy group at position 5Alters lipophilicity and biological activity
6-BromoisoquinolineBromine substitution on isoquinolineDifferent halogen impacts pharmacological profiles
9-Alkoxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolineTriazole ring additionIntroduces different biological activities

The uniqueness of 3-(7-Fluoro-3,4-dihydroisoquinolin-1-yl)quinoline lies in its specific combination of a fluorinated isoquinoline and quinoline structures which may enhance its biological activity compared to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

276.10627659 g/mol

Monoisotopic Mass

276.10627659 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types